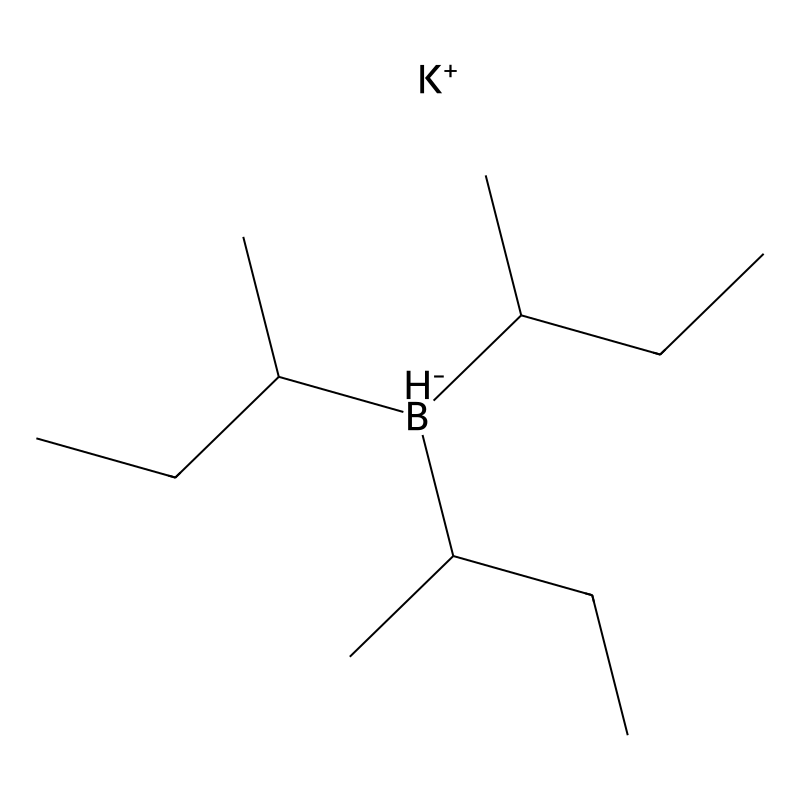

Potassium;tri(butan-2-yl)boranuide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Strong Hydride Donor: K-Selectride possesses a highly reactive hydride ion (H⁻) that can efficiently reduce various functional groups in organic molecules []. This makes it a valuable tool for researchers studying transformations involving carbonyl compounds, imines, epoxides, and unsaturated bonds [].

- Stereoselective Reductions: K-Selectride exhibits stereoselectivity in certain reduction reactions, meaning it preferentially reacts with one face of a molecule over the other []. This property is crucial for synthesizing chiral compounds, which are essential in many pharmaceutical applications [].

- Regioselective Reactions: K-Selectride can achieve regioselectivity in some reactions, targeting specific sites within a molecule for reduction []. This control over reaction pathways allows researchers to tailor the outcome of a synthesis.

These characteristics make K-Selectride a versatile reagent employed in various areas of scientific research, including:

- Organic Synthesis: K-Selectride is a mainstay in organic synthesis for reducing ketones, aldehydes, and imines to their corresponding alcohols and amines [, ]. It also finds application in the reduction of epoxides to alcohols and the hydroboration of alkenes and alkynes [].

- Medicinal Chemistry: The stereoselective nature of K-Selectride reductions makes it valuable for synthesizing chiral drugs and drug candidates []. Its ability to target specific functional groups within complex molecules further aids in the development of new pharmaceuticals.

- Organometallic Chemistry: K-Selectride can be used to generate transition metal hydride complexes, which act as catalysts in various organic transformations [].

Potassium;tri(butan-2-yl)boranuide is a white crystalline solid with the molecular formula C12H28BK and a molecular weight of 221.25200 g/mol . It is also known as potassium tri-sec-butylborohydride or K-Selectride in commercial settings . This compound is soluble in polar solvents and exhibits high reactivity and selectivity in

K-Selectride acts as a nucleophilic hydride donor. The hydride anion (H⁻) on the boron atom serves as the reactive species, readily transferring to electron-deficient carbonyl groups. The bulky sec-butyl groups create a steric environment that favors less hindered reaction sites, leading to its selectivity.

K-Selectride is a highly reactive compound and poses several safety concerns:

- Flammability: K-Selectride solutions are flammable and can ignite upon contact with air or moisture.

- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage.

- Reactivity: Reacts violently with water, releasing flammable hydrogen gas.

Potassium;tri(butan-2-yl)boranuide is primarily used as a reducing agent in organic synthesis. Its reactivity is similar to other borohydride compounds, but with enhanced selectivity due to the presence of the bulky sec-butyl groups. Some notable reactions include:

- Ketone reduction: It can selectively reduce ketones to alcohols, often with high stereoselectivity.

- Aldehyde reduction: This compound can reduce aldehydes to primary alcohols.

- Conjugate reduction: It can perform 1,4-reduction of α,β-unsaturated carbonyl compounds.

The synthesis of potassium;tri(butan-2-yl)boranuide typically involves the reaction of potassium borohydride with sec-butanol or a related alkyl source. The exact synthetic route may vary depending on the desired purity and scale of production. Commercial preparations often involve proprietary methods to ensure high purity and stability of the final product.

Potassium;tri(butan-2-yl)boranuide finds extensive use in organic synthesis due to its high reactivity and selectivity. Some key applications include:

- Stereoselective reductions: It is particularly useful in the synthesis of chiral alcohols from ketones.

- Natural product synthesis: The compound is employed in the total synthesis of complex natural products.

- Pharmaceutical intermediates: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Fine chemical production: Various fine chemicals are synthesized using this reagent as a key reducing agent.

Interaction studies involving potassium;tri(butan-2-yl)boranuide primarily focus on its reactivity with various functional groups in organic molecules. These studies help in understanding the selectivity and mechanism of reduction reactions. Additionally, investigations into its interactions with transition metals and other elements contribute to the development of new catalytic systems and synthetic methodologies.

Similar Compounds: Comparison and Uniqueness

Several compounds share similarities with potassium;tri(butan-2-yl)boranuide, including:

- Sodium;tri(butan-2-yl)boranuide: This sodium analog has a molecular formula of C12H28BNa and a molecular weight of 206.15 g/mol. It exhibits similar reducing properties but may differ in solubility and reactivity.

- Potassium borohydride: A simpler borohydride compound, it is less selective in reductions compared to potassium;tri(butan-2-yl)boranuide.

- Lithium aluminum hydride: Another strong reducing agent, it is generally less selective and more reactive than potassium;tri(butan-2-yl)boranuide.

- Potassium trispyrazolylborate: While not directly related, this compound (KTp) is another potassium-containing organoboron compound used in coordination chemistry .

The uniqueness of potassium;tri(butan-2-yl)boranuide lies in its balance of reactivity and selectivity. The presence of the sec-butyl groups provides steric hindrance, allowing for more controlled and selective reductions compared to simpler borohydrides. This property makes it particularly valuable in the synthesis of complex organic molecules where stereochemistry is crucial.

Potassium;tri(butan-2-yl)boranuide represents a highly important class of trisubstituted alkali metal borohydrides that has garnered significant attention in synthetic organic chemistry due to its exceptional reducing properties and selectivity. The compound, with molecular formula C₁₂H₂₈BK and CAS number 54575-50-7, exists as a molecular weight of 222.26 g/mol crystalline solid that melts at 65-67°C [1] [2]. This organometallic reducing agent has found extensive applications in stereoselective reductions and specialized synthetic transformations, necessitating the development of reliable and scalable synthetic methodologies.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of potassium;tri(butan-2-yl)boranuide has been developed through multiple synthetic routes, each offering distinct advantages in terms of operational simplicity, product purity, and reaction conditions. The most established approaches involve either direct reaction with potassium metal or utilization of potassium hydride as a hydride source.

Reaction of Potassium Hydride with Tri-sec-butylborane

The reaction between potassium hydride and tri-sec-butylborane represents the most direct and commonly employed synthetic route for laboratory-scale preparation of potassium;tri(butan-2-yl)boranuide. This methodology follows a nucleophilic addition mechanism where the hydride ion from potassium hydride attacks the electron-deficient boron center of tri-sec-butylborane [3] [4].

The fundamental reaction proceeds according to the following stoichiometric equation:

KH + B(C₄H₉)₃ → K[HB(C₄H₉)₃]

This transformation occurs through a hydride-transfer mechanism where the potassium hydride acts as a nucleophile, donating its hydride ion to the Lewis acidic boron center [5]. The reaction is highly exothermic and proceeds readily at room temperature in coordinating solvents. Mechanistically, the process involves initial coordination of the potassium cation to the solvent, followed by nucleophilic attack of the hydride ion on the boron atom, resulting in formation of the anionic borohydride complex [4].

The reaction typically achieves completion within 2-24 hours at room temperature, depending on the reaction scale and solvent system employed [5]. Yields consistently range from 90-95% when proper anhydrous conditions are maintained [6]. The high efficiency of this route stems from the favorable thermodynamics of hydride transfer and the stability of the resulting potassium;tri(butan-2-yl)boranuide product in coordinating solvents.

Critical to the success of this methodology is the purity of the starting potassium hydride, which must be free from oxide and hydroxide impurities that can compete in side reactions. The tri-sec-butylborane component must also be anhydrous and free from oxidized impurities that could interfere with the hydride transfer process [5].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in determining the success and efficiency of potassium;tri(butan-2-yl)boranuide synthesis. Coordinating solvents are essential for stabilizing the ionic character of the product and facilitating the hydride transfer mechanism [4] [7].

Tetrahydrofuran emerges as the optimal solvent for this transformation, providing excellent solvation of the potassium cation while maintaining compatibility with the organoborane substrate [7]. The tetrahydrofuran-borane complex formation enhances the Lewis acidity of the boron center, thereby facilitating the nucleophilic attack by hydride [7]. In tetrahydrofuran solution, the reaction proceeds cleanly at room temperature with minimal side product formation.

Diethyl ether serves as an effective alternative coordinating solvent, offering similar coordination properties to tetrahydrofuran while providing different solubility characteristics [5]. The ethereal solvents are particularly advantageous because they can be easily removed under reduced pressure, allowing for concentration of the product solution or isolation of solid material when desired.

Alternative solvent systems include dimethoxyethane and other ethereal solvents, though these typically provide no significant advantages over tetrahydrofuran in terms of reaction efficiency or product quality [4]. Non-coordinating solvents such as hydrocarbons are generally unsuitable for this transformation due to poor solubility of potassium hydride and inadequate stabilization of the ionic product.

Reaction optimization parameters include temperature control, typically maintained at 20-25°C to prevent thermal decomposition while ensuring adequate reaction rates [5]. Higher temperatures can lead to thermal degradation of the product or competing side reactions, while lower temperatures significantly slow the reaction kinetics. The reaction atmosphere must be rigorously maintained under inert conditions using nitrogen or argon to prevent oxidation or hydrolysis of both reactants and products [8].

Industrial Manufacturing Processes

Industrial-scale synthesis of potassium;tri(butan-2-yl)boranuide has been developed to meet the growing demand for this specialized reducing agent in pharmaceutical and fine chemical manufacturing. The industrial processes differ significantly from laboratory methods in their emphasis on cost-effectiveness, scalability, and operational safety.

The most significant industrial advancement involves a single-reactor process that eliminates the need for isolated potassium hydride handling [6] [9]. This methodology employs direct reaction of potassium metal with tri-sec-butylborane in the presence of hydrogen gas, according to the overall equation:

K + B(C₄H₉)₃ + ½H₂ → K[HB(C₄H₉)₃]

This process operates at elevated temperatures of 85-200°C and pressures ranging from 3.4 to 50 atmospheres [6]. The reaction is typically conducted in nonpolar alkane solvents such as hexane or heptane, which facilitate formation of the solid potassium;tri(butan-2-yl)boranuide product that can be isolated by filtration [6] [9].

Industrial optimization has demonstrated that the reaction can proceed without catalysis, achieving yields of 85-94% under optimized conditions [6]. However, the addition of small amounts of iron-based catalysts, particularly ferric chloride at 2 mol% loading, can enhance reaction rates and improve overall process efficiency [6]. The catalyst appears to facilitate the initial activation of potassium metal surface and promote hydrogen uptake.

The industrial process offers several advantages over laboratory-scale methods, including elimination of potassium hydride handling hazards, improved atom economy, and the ability to produce solid potassium;tri(butan-2-yl)boranuide directly without the need for complex work-up procedures [6] [9]. The nonpolar solvent system also enables easier product isolation and purification compared to coordinating solvent systems used in laboratory synthesis.

Process optimization studies have identified critical parameters including hydrogen pressure, which must be sufficient to maintain adequate hydrogen availability while avoiding excessive pressurization that increases equipment costs [6]. Temperature control is equally important, as temperatures below 85°C result in inadequate reaction rates, while temperatures above 200°C can lead to thermal decomposition of the trisubstituted borane substrate [6].

Purification Techniques and Quality Control Measures

Purification of potassium;tri(butan-2-yl)boranuide requires specialized techniques due to its sensitivity to air and moisture, combined with its ionic nature that affects solubility characteristics. The purification strategy depends significantly on the synthesis method employed and the intended application of the final product.

For products synthesized in coordinating solvents such as tetrahydrofuran, purification typically involves crystallization techniques adapted to anhydrous conditions [10]. The crystallization process requires careful solvent selection to balance solubility of the desired product against impurities, while maintaining strictly anhydrous conditions throughout the purification process [10].

Recrystallization from tetrahydrofuran-alkane solvent mixtures has proven effective, where the potassium;tri(butan-2-yl)boranuide is dissolved in minimal tetrahydrofuran at elevated temperature, followed by gradual addition of a nonpolar alkane such as hexane or pentane to precipitate pure crystalline product [10]. This technique exploits the differential solubility of the ionic product and neutral impurities in mixed solvent systems.

Vacuum filtration under inert atmosphere conditions is essential for isolation of the crystalline product while preventing exposure to atmospheric moisture [10]. The filtration apparatus must be purged with inert gas and maintained under positive pressure of nitrogen or argon throughout the filtration process.

Alternative purification approaches include liquid-liquid extraction techniques when the synthesis is conducted in nonpolar solvents [4]. The crude product can be extracted into coordinating solvents such as tetrahydrofuran, allowing separation from nonpolar impurities and unreacted starting materials. This extraction-based purification is particularly useful for industrial-scale processes where large volumes must be processed efficiently.

Quality control measures for potassium;tri(butan-2-yl)boranuide involve multiple analytical techniques to ensure product purity and stability. Nuclear magnetic resonance spectroscopy, particularly ¹¹B nuclear magnetic resonance, provides definitive identification of the borohydride functionality and can quantify impurities such as unreacted trisubstituted borane or oxidized byproducts [11].

Elemental analysis serves as a critical quality control measure, particularly for determination of potassium content and verification of the expected stoichiometry [6]. The analysis must be conducted under strictly anhydrous conditions to prevent hydrolysis during sample preparation.

Moisture content determination is crucial for quality control, as even trace amounts of water can lead to product degradation during storage or use [8]. Karl Fischer titration conducted under inert atmosphere provides the most reliable method for moisture determination in these moisture-sensitive materials.

Stability Considerations in Different Media

The stability of potassium;tri(butan-2-yl)boranuide varies dramatically depending on the chemical environment, with critical implications for storage, handling, and application. Understanding these stability characteristics is essential for developing appropriate protocols for synthesis, purification, and utilization.

In anhydrous coordinating solvents such as tetrahydrofuran, potassium;tri(butan-2-yl)boranuide demonstrates excellent stability at room temperature for extended periods [12] [8]. The coordinating solvent stabilizes the ionic structure through solvation of the potassium cation, while the sterically hindered tri(butan-2-yl)boranuide anion resists decomposition pathways [8]. Solutions can be stored for weeks under inert atmosphere without significant decomposition.

Temperature effects on stability are particularly pronounced, with the compound showing enhanced stability at reduced temperatures [13] [8]. Storage at -20°C significantly extends the shelf life of both solid and solution forms [13]. At elevated temperatures above 200°C, thermal decomposition becomes significant, with breakdown of the boron-carbon bonds and formation of various degradation products [14].

The most critical stability consideration involves moisture sensitivity, where even trace amounts of water lead to rapid and violent hydrolysis [15] [8]. The hydrolysis reaction is highly exothermic and produces hydrogen gas, creating potential safety hazards [15]. The reaction proceeds according to:

K[HB(C₄H₉)₃] + 4H₂O → KOH + B(OH)₃ + 3C₄H₁₀ + 4H₂

This violent reactivity with water necessitates rigorous exclusion of moisture throughout all handling and storage procedures [8]. The compound must be stored and manipulated under strictly anhydrous conditions using inert atmosphere techniques.

Air sensitivity represents another critical stability concern, as exposure to atmospheric oxygen leads to gradual oxidation of the borohydride functionality [15] [8]. The oxidation process is accelerated by moisture and elevated temperatures, making proper storage under inert atmosphere essential for maintaining product quality.

In nonpolar solvents, the stability characteristics differ significantly due to reduced solvation of the ionic components [4]. While the compound may show reduced solubility in nonpolar media, the reduced solvation can actually enhance thermal stability in some cases by preventing ion pair separation that could lead to decomposition pathways.

Light exposure has minimal direct effect on the stability of potassium;tri(butan-2-yl)boranuide, though photochemical processes may be initiated in the presence of trace impurities or sensitizers [8]. Standard laboratory lighting conditions do not pose significant stability concerns when other storage conditions are properly maintained.

Storage optimization requires consideration of all these stability factors simultaneously. The recommended storage conditions involve sealed containers under inert atmosphere at reduced temperature, typically -20°C, in dark locations [13] [8]. Container materials must be carefully selected to prevent interaction with the basic potassium;tri(butan-2-yl)boranuide, with glass or appropriately lined metal containers being preferred over plastic materials that may contain moisture or undergo chemical reaction.

Long-term stability studies have demonstrated that properly stored potassium;tri(butan-2-yl)boranuide can maintain its reducing activity for months to years without significant degradation [12]. However, regular quality testing is recommended for critical applications to ensure continued product performance, particularly for solutions where gradual decomposition may be more difficult to detect visually.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₈BK | PubChem [1] |

| CAS Number | 54575-50-7 | Multiple sources [2] |

| Molecular Weight (g/mol) | 222.26 | PubChem calculation [1] |

| Melting Point (°C) | 65-67 | Chemical databases [13] |

| Density (g/mL at 25°C) | 0.913 | Literature values [13] |

| Flash Point (°C) | -17 | Safety data sheets [8] |

| Solubility | Soluble in THF | Patent literature [6] |

| Appearance | Clear, slightly yellow solution | Commercial specifications [12] |

| Parameter | Direct Metal Method | Hydride Method | Source |

|---|---|---|---|

| Temperature (°C) | 85-200 | 20-25 | Patent WO2000043400A1 [6] |

| Pressure (atm) | 3.4-50 | 1 | Patent WO2000043400A1 [6] |

| Reaction Time (h) | 24-48 | 2-24 | Multiple patents [6] [9] |

| Catalyst | Optional (FeCl₃, 2 mol%) | None required | Literature synthesis [6] |

| Yield (%) | 85-94 | 90-95 | Patent data [6] |

| Solvent System | Alkanes (nonpolar) | THF, Diethyl ether | Synthesis protocols [5] |

| Solvent | Compatibility | Stability | Application |

|---|---|---|---|

| Tetrahydrofuran (THF) | Excellent | Stable for storage | Primary solvent for solutions [7] |

| Diethyl ether | Good | Stable | Alternative coordinating solvent [5] |

| Toluene | Good | Stable for synthesis | Synthesis solvent [4] |

| Hexane | Fair | Limited stability | Crystallization medium [6] |

| Methylene chloride | Good (if isolated solid) | Requires dry conditions | Special applications only [6] |

| Chloroform | Good (if isolated solid) | Requires dry conditions | Special applications only [6] |

| Water | Incompatible - violent reaction | Immediate hydrolysis | Must be avoided [15] [8] |

| Alcohols | Incompatible - violent reaction | Immediate reaction | Must be avoided [15] [8] |

| Condition | Effect | Recommended Storage |

|---|---|---|

| Air Exposure | Rapid degradation | Inert atmosphere (Ar/N₂) [8] |

| Moisture Contact | Violent reaction with H₂O | Strictly anhydrous conditions [15] [8] |

| Temperature (Room) | Stable when dry | Cool, dry environment [8] |

| Temperature (-20°C) | Enhanced stability | Freezer storage preferred [13] |

| Light Exposure | Minimal effect | Dark containers acceptable [8] |

| Thermal Stability Limit | Decomposition >200°C | Avoid high temperatures [14] |

The hydride transfer mechanism of potassium tri(butan-2-yl)boranuide proceeds through a well-defined pathway that involves the transfer of a hydride ion from the boron center to the electrophilic carbonyl carbon. This mechanism operates through a concerted process where bond formation and bond breaking occur simultaneously in the transition state [2].

The fundamental mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, following the classical Bürgi-Dunitz trajectory at an angle of approximately 107 degrees to the carbonyl plane [3]. This angle represents the optimal approach geometry for nucleophilic attack on carbonyl groups and is consistent with the stereoelectronic requirements for effective orbital overlap between the nucleophile and the carbonyl π* orbital [4].

The transition state structure adopts a four-membered cyclic geometry involving the boron atom, the hydride, the carbonyl carbon, and the oxygen atom. Computational studies indicate that the B-H...C distance in the transition state is approximately 2.4-2.6 Å, representing the optimal balance between electrostatic attraction and steric repulsion [4]. The boron atom acts as a Lewis acid, stabilizing the developing negative charge on the oxygen atom during the hydride transfer process .

| Mechanistic Parameter | Value | Significance |

|---|---|---|

| Approach Angle | 107° | Optimal orbital overlap |

| Activation Energy | ~25 kcal/mol | Moderate barrier height |

| Transition State Geometry | Four-membered ring | Concerted mechanism |

| B-H...C Distance | 2.4-2.6 Å | Optimal transfer distance |

The rate-determining step involves the formation of this transition state complex, where the hydride ion is partially transferred from boron to carbon. The reaction proceeds through a single-step mechanism without the formation of discrete intermediates, distinguishing it from stepwise electron transfer processes [2] [5].

Kinetic studies demonstrate that the reaction follows second-order kinetics, being first-order in both the borohydride reagent and the carbonyl substrate. The rate constant for potassium tri(butan-2-yl)boranuide is significantly higher than that of simple borohydrides, reflecting the enhanced nucleophilicity of the hydride ion in this sterically hindered environment [6].

Steric and Electronic Effects on Reactivity

The reactivity of potassium tri(butan-2-yl)boranuide is profoundly influenced by both steric and electronic factors arising from the three secondary butyl substituents on the boron center. The steric bulk of these groups creates a highly selective reducing environment that dramatically affects both the rate and stereochemical outcome of carbonyl reductions [7] [8].

The three secondary butyl groups create a sterically demanding environment around the boron center, with the bulky substituents oriented to minimize steric interactions in the ground state. This steric crowding becomes particularly important during the transition state formation, where the approach of the carbonyl substrate is significantly restricted [9]. The steric hindrance effectively discriminates between different faces of the carbonyl group, leading to high levels of stereoselectivity in the reduction products.

Electronic effects arise from the electron-donating nature of the alkyl substituents on boron. The secondary butyl groups are more electron-releasing than primary alkyl groups, increasing the electron density on the boron center and enhancing the nucleophilicity of the hydride ion [3]. This electronic activation contributes to the enhanced reactivity of the reagent compared to less substituted borohydrides.

| Substrate | Endo Product (%) | Exo Product (%) | Steric Environment |

|---|---|---|---|

| Norcamphor | 99.3 | 0.7 | Highly constrained |

| 2-Methylcyclohexanone | >99 | <1 | Axial methyl influence |

| 4-Methylcyclohexanone | 88 | 12 | Equatorial methyl |

| Cyclohexanone | ~95 | ~5 | Unhindered |

The facial selectivity observed in cyclic ketone reductions demonstrates the powerful influence of steric effects. For norcamphor, the reagent achieves 99.3% selectivity for the endo product, indicating that the steric bulk effectively blocks approach from the more hindered exo face [8]. This selectivity decreases slightly for less constrained substrates but remains exceptionally high compared to unhindered reducing agents.

The electronic effects are also manifested in the relative rates of reduction for different carbonyl substrates. Aldehydes react more rapidly than ketones due to their lower steric hindrance and higher electrophilicity. The rate decreases in the order: aldehydes > methyl ketones > dialkyl ketones > diaryl ketones, reflecting both steric and electronic factors [6].

Computational studies reveal that the steric effects operate primarily through destabilization of unfavorable transition states rather than through preferential stabilization of the desired pathway. The bulky secondary butyl groups create significant steric clashes when the carbonyl substrate approaches from the more hindered face, effectively raising the activation barrier for this pathway [10].

Solvent-Substrate Interactions in Tetrahydrofuran Systems

Tetrahydrofuran serves as the optimal solvent for potassium tri(butan-2-yl)boranuide, providing a unique combination of solvation properties that enhance both the stability and reactivity of the reagent. The low dielectric constant of tetrahydrofuran (ε = 7.58) creates an environment that favors ion pairing between the potassium cation and the tri(butan-2-yl)boranuide anion while maintaining sufficient solvation to prevent aggregation [11].

The tetrahydrofuran solvent coordinates strongly to the potassium cation through its oxygen lone pairs, forming a stable solvation shell that influences the overall reactivity of the reagent. This coordination effectively separates the potassium cation from the boranuide anion, allowing the hydride-bearing boron center to maintain its nucleophilic character while preventing decomposition reactions [12] [13].

| Solvent Property | Value/Description | Impact on Reactivity |

|---|---|---|

| Dielectric Constant | 7.58 | Reduces ionic character |

| Coordination to K+ | Strong through oxygen lone pairs | Stabilizes potassium cation |

| Ion Pairing Effects | Extensive with BH(sec-Bu)₃⁻ anion | Affects transition state geometry |

| Stability | High, no decomposition at RT | Enables practical use |

The solvent-substrate interactions in tetrahydrofuran systems are particularly important for the approach of carbonyl substrates to the reducing center. The relatively low polarity of tetrahydrofuran minimizes competitive solvation of the carbonyl oxygen, allowing more efficient coordination to the boron center during the transition state formation [14]. This reduced solvent competition enhances the rate of hydride transfer compared to more polar solvents such as alcohols or water.

Studies of solvent effects on reaction rates demonstrate that tetrahydrofuran provides optimal conditions for both rate and selectivity. Alternative solvents such as diethyl ether show reduced reactivity due to weaker coordination to the potassium cation, while more polar solvents like dimethyl sulfoxide lead to decreased selectivity due to competitive coordination effects [14].

The preferential solvation effects in tetrahydrofuran-water mixtures reveal the importance of local solvation environments. Even small amounts of water can significantly alter the reaction kinetics by disrupting the optimal solvation of the potassium cation and introducing competitive hydrogen bonding interactions with the carbonyl substrate [12].

Temperature-dependent studies in tetrahydrofuran show that the solvent-substrate interactions remain relatively constant over a wide temperature range, indicating that the solvation effects are primarily enthalpic rather than entropic in nature. This stability contributes to the reproducible kinetic behavior observed in tetrahydrofuran solutions [14].

Comparative Kinetics with Alternative Borohydride Reagents

The kinetic behavior of potassium tri(butan-2-yl)boranuide shows distinctive characteristics when compared to other borohydride reducing agents. Systematic kinetic studies reveal that the bulky secondary butyl substituents significantly enhance both the rate and selectivity of carbonyl reductions compared to simple borohydrides [5] [6].

Comparative rate studies demonstrate that potassium tri(butan-2-yl)boranuide exhibits higher reactivity than the corresponding lithium salt, with rate constants approximately 2-3 fold higher under identical conditions. This enhanced reactivity is attributed to the larger ionic radius of potassium, which reduces the extent of ion pairing and allows greater access of the carbonyl substrate to the reducing center [15].

| Reagent | Relative Rate | Selectivity | Steric Hindrance |

|---|---|---|---|

| Potassium tri(butan-2-yl)boranuide | High | Highly stereoselective | Maximum |

| Lithium tri(butan-2-yl)boranuide | High | Highly stereoselective | Maximum |

| Sodium borohydride | Standard | Non-selective | Minimal |

| Potassium borohydride | ~9x faster than Na⁺ | Moderate | Minimal |

| Lithium borohydride | Slowest | Low | Minimal |

The activation parameters for potassium tri(butan-2-yl)boranuide reductions show activation energies of approximately 25 kcal/mol, which is higher than simple borohydrides but lower than other sterically hindered reducing agents. This moderate activation barrier reflects the balance between the enhanced nucleophilicity of the hydride ion and the steric constraints imposed by the bulky substituents [4].

Arrhenius analysis of temperature-dependent rate constants reveals that the pre-exponential factor for potassium tri(butan-2-yl)boranuide is significantly lower than that of unhindered borohydrides, indicating a more restrictive transition state geometry. However, the activation energy is also lower, suggesting that the electronic activation provided by the electron-donating alkyl groups compensates for the steric hindrance [16].

Kinetic isotope effects provide additional insight into the mechanism of hydride transfer. Primary deuterium isotope effects (kH/kD) of approximately 2-3 are observed when deuterium is substituted for hydrogen in the hydride position, indicating that C-H bond formation is partially rate-determining in the transition state [17].

The pH dependence of reaction rates in protic solvents reveals that potassium tri(butan-2-yl)boranuide is more sensitive to acidic conditions than simple borohydrides. This sensitivity arises from the increased basicity of the hydride ion in the sterically hindered environment, leading to more rapid protonation and decomposition under acidic conditions [18].

Competition studies between different carbonyl substrates demonstrate that potassium tri(butan-2-yl)boranuide exhibits enhanced discrimination between substrates of different steric bulk. The relative rates for aldehydes versus ketones are more divergent than those observed with simple borohydrides, indicating that the steric effects are amplified in the transition state [14].

GHS Hazard Statements

H260 (97.5%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive